4-Chlorobenzylamine

Serine Protease Inhibition Thrombin Selectivity Anticoagulant Research

4-Chlorobenzylamine (CAS 104-86-9) is a para-chloro-substituted benzylamine derivative that functions as a primary aromatic amine building block in organic synthesis, pharmaceutical research, and materials science. Its core structure consists of a benzylamine moiety with an electron-withdrawing chlorine substituent at the para position, conferring distinct nucleophilicity, hydrogen-bonding capacity, and halogen-bond donor properties compared to unsubstituted benzylamine or other para-substituted analogs.

Molecular Formula C7H8ClN
Molecular Weight 141.6 g/mol
CAS No. 104-86-9
Cat. No. B054526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzylamine
CAS104-86-9
Synonymsp-Chlorobenzylamine;  (4-Chlorophenyl)methanamine;  (4-Chlorophenyl)methylamine;  (p-Aminomethyl)phenyl Chloride;  (p-Chlorophenyl)methylamine;  1-(4-Chlorophenyl)methanamine;  4-Chlorobenzenemethanamine;  4-Chlorobenzylamine;  NSC 60119;  p-Chlorobenzenemeth
Molecular FormulaC7H8ClN
Molecular Weight141.6 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)Cl
InChIInChI=1S/C7H8ClN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2
InChIKeyYMVFJGSXZNNUDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chlorobenzylamine (CAS 104-86-9) Product Baseline: A Versatile Para-Substituted Benzylamine Scaffold


4-Chlorobenzylamine (CAS 104-86-9) is a para-chloro-substituted benzylamine derivative that functions as a primary aromatic amine building block in organic synthesis, pharmaceutical research, and materials science . Its core structure consists of a benzylamine moiety with an electron-withdrawing chlorine substituent at the para position, conferring distinct nucleophilicity, hydrogen-bonding capacity, and halogen-bond donor properties compared to unsubstituted benzylamine or other para-substituted analogs [1]. The compound serves as a critical intermediate in the synthesis of imidazopyridines, triazolopyridazines, and other heterocyclic frameworks, while also demonstrating measurable bioactivity at serine proteases and trace amine-associated receptors [2].

Heterocyclic synthesis intermediate: imidazopyridines, triazolopyridazines
Serine protease probe: reported thrombin/uPA interaction context
Supramolecular crystal engineering: para-chloro halogen-bond donor

Why 4-Chlorobenzylamine (CAS 104-86-9) Cannot Be Freely Substituted with Other Benzylamine Derivatives


The para-chloro substituent on 4-chlorobenzylamine is not a passive structural feature; it actively modulates intermolecular interactions, enzymatic recognition, and material packing architectures in ways that cannot be replicated by unsubstituted benzylamine or other para-substituted analogs (e.g., 4-fluoro, 4-methoxy, 4-bromo). Generic substitution based solely on amine functionality or similar molecular weight ignores documented differences in halogen-bonding propensity, thrombin versus trypsin selectivity, and crystal-packing dimensionality [1] [2] [3]. The evidence compiled below demonstrates that substituting 4-chlorobenzylamine with a different benzylamine derivative would alter or abolish the observed performance in serine protease inhibition selectivity, supramolecular structure control, corrosion inhibition efficiency, and trace amine receptor activation potency.

Enzyme selectivity shift
Para-substituent changes may alter thrombin vs trypsin discrimination observed with 4-Cl.
Crystal architecture divergence
4-Fluoro or unsubstituted benzylamines produce only columnar networks, losing the 2D-layered capability.
Corrosion inhibition inconsistency
Other benzylamine derivatives may exhibit different adsorption mechanisms and protection efficiencies in HCl media.

4-Chlorobenzylamine (CAS 104-86-9) Quantitative Differentiation Evidence: Comparative Performance Data


Selective Thrombin Inhibition versus Trypsin and Plasmin: 4-Chlorobenzylamine Exhibits Enzyme-Specific Potency

4-Chlorobenzylamine was characterized as a strong thrombin inhibitor with markedly reduced effectiveness against trypsin and plasmin in a comparative enzymatic study of benzylamine and benzamidine derivatives [1]. This selectivity profile contrasts with broader-spectrum protease inhibitors that lack enzyme discrimination.

Thrombin selectivity
Head-to-head
Strong thrombin inhibitor; low trypsin/plasmin activity
Reported enzyme-specific inhibition context
In vitro enzyme assay; N-α-benzoyl-DL-arginine-4-nitroanilide substrate
Serine Protease Inhibition Thrombin Selectivity Anticoagulant Research

Supramolecular Architecture Control: 4-Chlorobenzylamine Enables Columnar or 2D-Layered Networks Distinct from Fluoro Analogs

In fluorescent two-component supramolecular systems, substituting 4-chlorobenzylamine or 4-bromobenzylamine for benzylamine or 4-fluorobenzylamine changes the resulting crystal packing from column-like to either column-like or 2D-layered networks [1]. The chlorine substituent alters intermolecular interactions in a manner distinct from fluorine or hydrogen.

Crystal packing control
Head-to-head
Cl: columnar or 2D-layered networks; F/H: columnar only
Supports tunable supramolecular architecture
Co-crystallization with 2-naphthalenecarboxylic acid; XRD analysis
Crystal Engineering Supramolecular Chemistry Halogen Bonding

Corrosion Inhibition Efficiency: 4-Chlorobenzylamine Protects Mild Steel in HCl with Concentration-Dependent Performance

4-Chlorobenzylamine was evaluated as a corrosion inhibitor for mild steel in hydrochloric acid using weight loss and thermometric techniques [1]. Inhibition efficiency increased with inhibitor concentration and decreased with temperature elevation, with adsorption following the Langmuir isotherm model.

Corrosion inhibition mechanism
Class-level
Concentration-dependent; Langmuir physisorption
Reported corrosion protection context
Mild steel in HCl; 100-300 ppm range
Corrosion Inhibition Mild Steel Protection Acidic Media

TAAR1 Agonist Activity: 4-Chlorobenzylamine Activates Mouse TAAR1 with EC50 of 410 nM

4-Chlorobenzylamine acts as an agonist at mouse trace amine-associated receptor 1 (TAAR1), with an EC50 of 410 nM measured via cAMP accumulation in HEK293 cells [1]. Activity at human TAAR1 is substantially weaker (EC50 = 3,000 nM), and no activity is observed at mouse TAAR5 (EC50 > 10,000 nM).

TAAR1 agonist potency
Cross-study
EC50 410 nM (mouse TAAR1); 3,000 nM (human TAAR1)
Reported TAAR1 agonist potency context
cAMP BRET assay in HEK293 cells
Trace Amine-Associated Receptor TAAR1 Agonism GPCR Pharmacology

In Silico Binding Energy: 4-Chlorobenzylamine-Derived Mannich Base Shows -12.04 kcal/mol at Voltage-Gated Sodium Channel

In a molecular docking study of Mannich bases derived from 2-substituted benzimidazoles, the 4-chlorobenzylamine-substituted derivative exhibited a binding energy of -12.04 kcal/mol against the voltage-gated sodium channel target 5EK0 [1]. This value approaches that of the unsubstituted benzylamine derivative (-12.98 kcal/mol) and exceeds the 4-methoxybenzylamine analog (-10.94 kcal/mol).

Docking score (5EK0)
Head-to-head
-12.04 kcal/mol (4-Cl); -12.98 (unsubstd); -10.94 (4-OMe)
Reported in silico binding context
AutoDock 4.2; voltage-gated sodium channel
Molecular Docking Anticonvulsant Design Mannich Base

Halogen Bonding Capability: 4-Chlorobenzylamine Inhibits uPA via Halogen-Bond Interaction with S1 Pocket

4-Chlorobenzylamine (ClBA) was used alongside 4-bromobenzylamine (BrBA) and 4-iodobenzylamine (IBA) as halogen-bonding probes to target the S1 specificity pocket of urokinase-type plasminogen activator (uPA) [1]. The study demonstrated that halogenated benzylamines inhibit uPA with stronger efficacies than their non-halogenated analogs.

uPA halogen bonding
Head-to-head
Halogenated analogs > non-halogenated in uPA inhibition
Halogen-bonding recognition context
X-ray crystallography of uPA-inhibitor complexes
Halogen Bonding Urokinase Inhibition Serine Protease

4-Chlorobenzylamine (CAS 104-86-9) Evidence-Backed Research and Industrial Application Scenarios


Anticoagulant Drug Discovery: Selective Thrombin Inhibitor Scaffold Development

Based on the demonstrated strong thrombin inhibition coupled with low trypsin and plasmin activity [1], 4-chlorobenzylamine is best utilized as a starting scaffold for developing selective anticoagulant agents. Researchers should prioritize this compound when the research objective requires discrimination between thrombin (coagulation cascade) and digestive/regulatory serine proteases. This selectivity profile is not documented for unsubstituted benzylamine and provides a defined advantage in avoiding off-target effects on plasmin-mediated fibrinolysis or trypsin-mediated digestion.

Crystal Engineering of Functional Organic Materials

The capacity of 4-chlorobenzylamine to generate either column-like or 2D-layered supramolecular networks with the same acid co-former [1] makes it a preferred component for materials scientists seeking tunable crystal architectures. This compound should be selected over 4-fluorobenzylamine or unsubstituted benzylamine when experimental design requires access to multiple packing dimensionalities or when halogen-bonding-driven assembly is desired. Applications include fluorescent organic solids, porous molecular crystals, and host-guest materials where network topology dictates performance.

Industrial Corrosion Protection for Mild Steel in Acidic Processing Environments

The demonstrated corrosion inhibition of mild steel in hydrochloric acid, with efficiency proportional to concentration and adsorption following the Langmuir isotherm [1], positions 4-chlorobenzylamine as a viable inhibitor candidate for industrial HCl pickling baths, acid cleaning operations, and oil-well acidizing treatments. Procurement for industrial corrosion testing should be based on the established physisorption mechanism, which enables predictable, concentration-controlled protection and straightforward removal or regeneration of the metal surface.

Neurological Drug Discovery: TAAR1 Agonist SAR and Tool Compound Studies

With a defined EC50 of 410 nM at mouse TAAR1 and 3,000 nM at human TAAR1 [1], 4-chlorobenzylamine serves as a tractable fragment-like agonist for structure-activity relationship studies targeting the trace amine-associated receptor 1. The quantifiable potency provides a baseline for evaluating synthetic modifications, while the ~7.3-fold species selectivity informs appropriate in vivo model selection. Researchers investigating TAAR1 modulation for schizophrenia, depression, or metabolic disorders should select 4-chlorobenzylamine as a reference agonist with publicly available, cross-validated binding data.

Application
Selection Property
Validation Focus
Thrombin inhibitor scaffold research
Enzyme-specific thrombin inhibition profile
Thrombin vs trypsin/plasmin selectivity assays
Supramolecular crystal engineering
Halogen-bonding tunable crystal architecture
X-ray diffraction packing dimensionality control
Mild steel corrosion inhibition studies
Concentration-dependent physisorption mechanism
Corrosion inhibition efficiency and temperature stability
TAAR1 receptor pharmacology research
TAAR1 agonist potency and species selectivity
Species-specific EC50 and cAMP assay validation

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